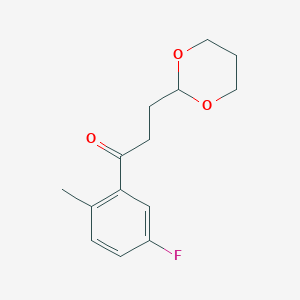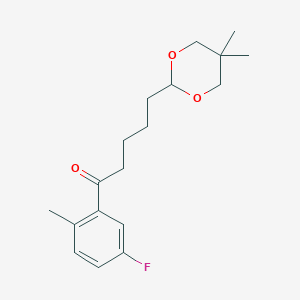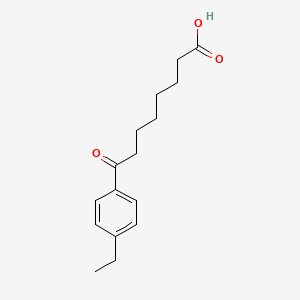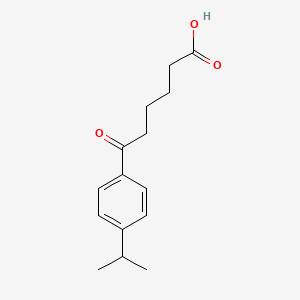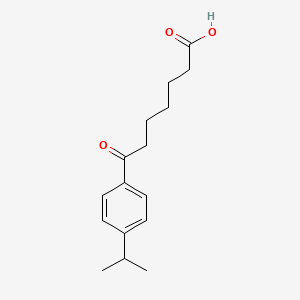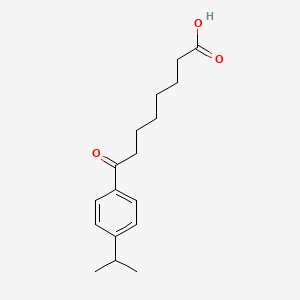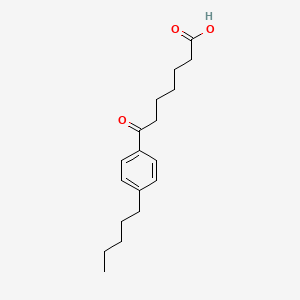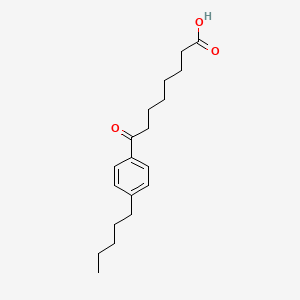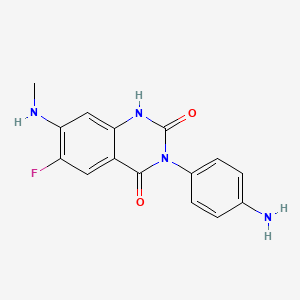
3-(4-氨基苯基)-6-氟-7-(甲氨基)喹唑啉-2,4(1H,3H)-二酮
描述
The compound "3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4-dione, a scaffold found in various bioactive compounds and commercial drugs. Quinazoline derivatives are known for their wide range of biological activities, including antibacterial and antidiabetic properties .
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods. One approach involves the reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation to yield 3-benzylideneamino-4(3H)-quinazolinones . Another method includes the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates to produce novel spiro-linked compounds . A more direct synthesis of 3-amino-1H-quinazoline-2,4-diones starts with fluorobenzoic acid and involves the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement . Additionally, a facile preparation of quinazoline-2,4(1H,3H)-diones has been reported through the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be complex and diverse. For instance, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized and its structure was determined using Raman analysis, crystal structure, and Hirshfeld Surface analysis . The compound's structure was resolved and refined, with non-hydrogen atoms refined anisotropically and hydrogen atoms placed theoretically .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, 3-amino-1H,3H-quinoline-2,4-diones can react with urea in acetic acid to yield novel 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones . The reactivity of these compounds can lead to the formation of different types of intermolecular interactions in the pocket site of enzymes, as revealed by molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are characterized by their empirical formula, crystal system, space group, unit cell parameters, and volume . For example, the synthesized 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one has a monoclinal system with specific unit cell parameters and volume . The electrostatic potential surface (ESP) of these compounds can be derived using density functional theory methods . Additionally, the synthesized compounds have been evaluated for their antibacterial, antidiabetic, antioxidant, and cytotoxic properties, indicating their potential pharmacological applications .
科学研究应用
合成和化学性质
- 该化合物通过从氟苯甲酸开始的过程合成,涉及生成尿素的二阴离子,然后进行分子内取代以形成喹唑啉二酮环。这种方法为一系列 3-氨基-1H-喹唑啉-2,4-二酮提供了新的合成途径 (Tran et al., 2005)。
- 喹唑啉-2,4(1H,3H)-二酮与不同化学物质的反应显示出不同的产物,并提供了对其反应机理的见解。例如,3-苯基喹唑啉-2,4(1H,3H)-二酮可以通过与五氯化磷、氯化亚磷酰或芳基镁卤化物的反应形成各种衍生物,表明其具有多功能反应性 (Abdel-Megeid et al., 1971)。
生物活性
- 喹唑啉-2,4-二酮表现出抗糖尿病的潜力。一项研究表明,某些合成的喹唑啉-2,4-二酮衍生物对 α-淀粉酶和 α-葡萄糖苷酶等酶表现出中等的抑制活性,表明其在糖尿病管理中的药理潜力 (Santos-Ballardo et al., 2020)。
- 一些喹唑啉-2,4(1H,3H)-二酮在体外显示出对肿瘤细胞生长的显着抑制作用,突出了它们作为抗肿瘤剂的潜力。该研究确定了对一系列人肿瘤细胞系具有高活性的特定衍生物,强调了某些取代基对于最佳活性至关重要 (Zhou et al., 2013)。
绿色化学和可持续合成
- 喹唑啉-2,4(1H,3H)-二酮可以由二氧化碳合成,这在绿色化学中提供了一种可持续的方法。使用离子液体作为双溶剂催化剂和二氧化碳作为试剂,举例说明了一种合成这些化合物的环保方法 (Lu et al., 2014)。
- 使用二氧化碳对喹唑啉-2,4(1H,3H)-二酮进行高效、无溶剂合成,突出了环境友好型生产方法的潜力。这种方法利用最少的资源并产生高产率,有助于化学合成中的可持续实践 (Mizuno et al., 2007)。
未来方向
Quinazoline derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates. The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests that there is potential for further exploration and development of these compounds in the future.
属性
IUPAC Name |
3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-18-13-7-12-10(6-11(13)16)14(21)20(15(22)19-12)9-4-2-8(17)3-5-9/h2-7,18H,17H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGIYPBKRLZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647279 | |
| Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | |
CAS RN |
936501-00-7 | |
| Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936501-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

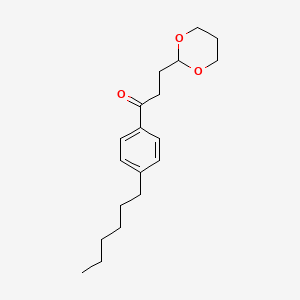
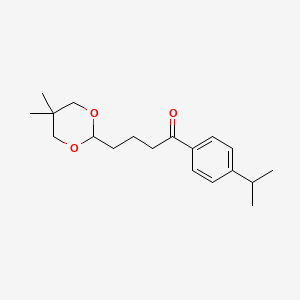
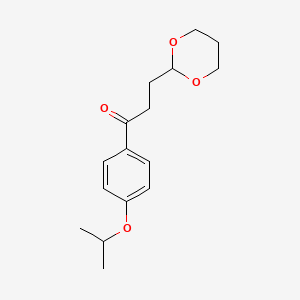
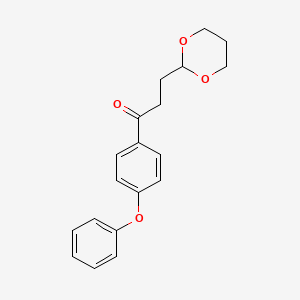
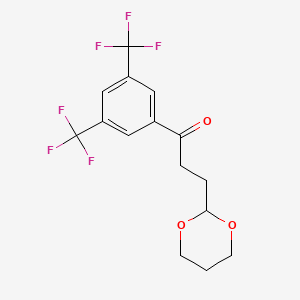
![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)
